molecular formula C21H17FN4O2 B6493062 2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide CAS No. 955801-87-3

2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide

Cat. No. B6493062
CAS RN: 955801-87-3
M. Wt: 376.4 g/mol
InChI Key: GBNXHZITTYLIRL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide (FMPP) is an organic compound belonging to the class of pyridazines and is an important molecule in the field of medicinal chemistry. FMPP has been studied extensively for its potential applications in medical research, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide has been studied extensively for its potential applications in medical research. This compound has been found to possess anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties, and has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammatory diseases. This compound has also been studied as a potential therapeutic agent for the treatment of neurological disorders, including Alzheimer's disease. In addition, this compound has been studied as a potential therapeutic agent for the treatment of cardiovascular and metabolic diseases.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two important enzymes involved in inflammation and the production of pro-inflammatory mediators. This compound has also been found to inhibit the production of nitric oxide (NO) by the enzyme nitric oxide synthase (NOS). This compound has also been found to modulate the activity of several transcription factors, including nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. This compound has been found to inhibit the production of pro-inflammatory mediators, including prostaglandins and leukotrienes, by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has also been found to inhibit the production of nitric oxide (NO) by the enzyme nitric oxide synthase (NOS). This compound has also been found to modulate the activity of several transcription factors, including nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1).

Advantages and Limitations for Lab Experiments

2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide has several advantages for use in laboratory experiments. This compound is relatively stable and can be stored at room temperature for up to a year. In addition, this compound can be synthesized in a variety of methods, including condensation reactions and reactions in the presence of a base and a catalytic amount of pyridine. However, this compound can be toxic in high concentrations and should be handled with care.

Future Directions

2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide has been studied extensively for its potential applications in medical research, and its mechanism of action and biochemical and physiological effects have been studied in detail. However, further research is needed to fully understand the potential therapeutic applications of this compound. Future research should focus on exploring the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammatory diseases. Additionally, further research should be conducted to explore the potential of this compound as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease, and cardiovascular and metabolic diseases.

Synthesis Methods

2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide can be synthesized by a variety of methods, including the condensation reaction of 4-fluorophenylacetic acid with 4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenylhydrazine in the presence of pyridine and a base. The reaction proceeds in the presence of a catalytic amount of anhydrous potassium carbonate, and the product is obtained in good yield. Other methods for the synthesis of this compound involve the reaction of 4-fluorophenylacetic acid with 4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenylhydrazine in the presence of a base such as potassium carbonate, or the reaction of 4-fluorophenylacetic acid with 4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenylhydrazine in the presence of a base such as potassium carbonate in the presence of a catalytic amount of pyridine.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-28-21-11-10-19-24-18(13-26(19)25-21)15-4-8-17(9-5-15)23-20(27)12-14-2-6-16(22)7-3-14/h2-11,13H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNXHZITTYLIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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